2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[45]decane-3-thione is a complex organic compound characterized by its unique structure, which includes a triazaspiro[45]decane core and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multiple steps, starting with the construction of the triazaspiro[4.5]decane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and ketones. The 3,4-dimethylphenyl group is then introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with biological targets makes it a candidate for further drug development and testing.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is structurally similar to other triazaspiro compounds, such as 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-one and 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-ol.
Uniqueness: What sets 2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[45]decane-3-thione apart from its analogs is its thione group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-11-6-7-13(10-12(11)2)18-14(19)16-15(17-18)8-4-3-5-9-15/h6-7,10,17H,3-5,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBUAVDVLTRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)NC3(N2)CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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